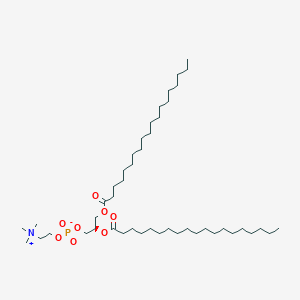

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine

概要

準備方法

合成経路と反応条件

1,2-ジノナデカンオイル-sn-グリセロ-3-PCは、グリセロールとノナデカン酸のエステル化によって合成することができます。反応は通常、硫酸またはp-トルエンスルホン酸などの触媒を、還流条件下で使用して行われます。 得られた生成物は、高性能液体クロマトグラフィー(HPLC)などの技術を使用して精製され、高純度が保証されます .

工業生産方法

1,2-ジノナデカンオイル-sn-グリセロ-3-PCの工業生産は、同様の合成経路に従いますが、より大規模で行われます。 プロセスには、酸化や加水分解を防ぎ、最終製品の安定性と純度を確保するための厳格な品質管理対策が含まれています .

化学反応の分析

Hydrolysis Mechanisms

Phospholipids like 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine undergo hydrolysis under acidic or enzymatic conditions, producing nonadecanoic acid and lysophosphatidylcholine (LPC). This process is catalyzed by phospholipases or strong acids:

-

Acid-Catalyzed Hydrolysis : At high temperatures (e.g., 350°C), the compound hydrolyzes to release nonadecanoic acid and phosphoric acid as end products .

-

Enzymatic Hydrolysis : Phospholipase A₂ cleaves the sn-2 ester bond, yielding LPC and nonadecanoic acid .

Table 2: Hydrolysis Products

| Product | Role |

|---|---|

| Nonadecanoic acid | Fatty acid residue |

| Lysophosphatidylcholine (LPC) | Intermediate with a single acyl chain |

| Phosphoric acid | Ultimate phosphorus-containing product |

Thermal Stability

The compound exhibits high thermal stability due to its saturated fatty acid chains. Differential scanning calorimetry (DSC) analysis reveals a phase transition temperature (Tₘ) of approximately 37.63°C, indicating a gel-to-liquid crystalline phase transition . This property is critical for its use in lipid bilayer studies.

Analytical Methods

Structural characterization employs:

-

¹H NMR : Peaks at 4.13–4.42 ppm (methylene groups) and 5.20 ppm (methine groups) confirm fatty acid positions .

-

FTIR : Absorption bands at 1,056–1,229 cm⁻¹ (phosphate groups) and 2,848–2,914 cm⁻¹ (hydrocarbon chains) .

References : GlpBio. (2023). 1,2-Dinonadecanoyl-sn-glycero-3-PC. Retrieved from https://www.glpbio.com/1-2-dinonadecanoyl-sn-glycero-3-pc.html. RSC Publishing. (2012). Kinetics and pathways for an algal phospholipid. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2012/gc/c2gc35639b. Frontiers in Nutrition. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine. Retrieved from https://www.frontiersin.org/journals/nutrition/articles/10.3389/fnut.2024.1408937/full. PubChem. (2025). 1,2-Dinonanoyl-sn-glycero-3-phosphocholine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dinonanoyl-sn-glycero-3-phosphocholine.

科学的研究の応用

Research involving membrane biophysics often employs 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine to study the properties of lipid bilayers. For instance, studies using fluorescence spectroscopy have shown that this compound is effective in examining phase transitions in lipid membranes under varying temperature and pressure conditions. The Prodan fluorescence technique has been particularly useful in visualizing these changes and understanding the molecular dynamics of lipid bilayers .

Case Study: Phase Behavior Analysis

In one study, researchers investigated the phase behavior of various saturated diacylphosphatidylcholines using this compound as a model compound. The results indicated that this phospholipid could be used to construct three-dimensional imaging plots that visually represent the phase states of lipid membranes as influenced by external conditions .

Biochemical Applications

Beyond structural studies, this compound serves as a molecular tool in various biochemical assays. It has been used to standardize methods for quantifying phosphatidylcholines in biological samples, which is crucial for understanding lipid metabolism and cellular functions . Additionally, it plays a role in immunological applications where lipid-based formulations are used to enhance immune responses.

Environmental and Soil Science

Interestingly, this phospholipid has found applications beyond traditional biochemical fields. In soil science, it has been used as a standard for assessing microbial community structures and dynamics. Its role as a benchmark allows researchers to evaluate the efficiency of extraction methods used in analyzing soil samples .

作用機序

1,2-ジノナデカンオイル-sn-グリセロ-3-PCの作用機序は、脂質二重層への組み込みに関与し、そこで膜の流動性と相挙動に影響を与えます。この化合物は、膜内の他の脂質やタンパク質と相互作用し、さまざまな細胞プロセスに影響を与えます。 その分子標的は、脂質環境の変化によって調節される膜結合酵素や受容体を含みます .

類似化合物との比較

1,2-ジノナデカンオイル-sn-グリセロ-3-PCは、以下のような他のホスファチジルコリンと比較することができます。

1,2-ジデカンオイル-sn-グリセロ-3-ホスホコリン(PC 100/100): この化合物は、より短い脂肪酸鎖と異なる物理的特性を持っています。

1,2-ジラウロイル-sn-グリセロ-3-ホスホコリン(PC 120/120): 1,2-ジノナデカンオイル-sn-グリセロ-3-PCに似ていますが、ラウリン酸鎖を持っています。

1,2-ジエルコイル-sn-グリセロ-3-ホスホコリン: エルシン酸を含み、脂質膜の研究に使用されます .

1,2-ジノナデカンオイル-sn-グリセロ-3-PCは、その長いノナデカン酸鎖により独特であり、これが形成する脂質二重層に特定の特性を与えています。

生物活性

1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (C19:0 PC) is a phospholipid belonging to the phosphatidylcholine family, characterized by its long-chain fatty acid composition. This compound has garnered attention for its biological activities, particularly in the context of membrane dynamics, cellular signaling, and potential therapeutic applications. This article delves into the biological activity of C19:0 PC, supported by research findings, case studies, and data tables.

Overview of this compound

- Chemical Structure : C19:0 PC is a saturated phospholipid with a molecular weight of 818.2 g/mol. Its structure comprises two long-chain fatty acids (C19:0) attached to a glycerol backbone with a phosphate group linked to a choline moiety.

- CAS Number : 95416-27-6

- Applications : Primarily used as a standard in lipid quantification studies and as a model compound in membrane biophysics.

Membrane Dynamics

C19:0 PC plays a significant role in membrane integrity and fluidity. Studies have shown that the incorporation of long-chain saturated phospholipids like C19:0 PC can influence phase transitions in lipid bilayers:

| Property | Observation |

|---|---|

| Phase Transition Temperature | Higher compared to shorter chain phospholipids, indicating increased rigidity. |

| Membrane Fluidity | Decreased fluidity due to the saturation of fatty acid chains. |

These properties are crucial for understanding how C19:0 PC functions within cellular membranes and its potential impact on membrane-associated processes.

Cellular Signaling

Recent research has highlighted the role of C19:0 PC in cellular signaling pathways. It has been implicated in:

Case Studies

-

Lipid Nanoparticle Formulation :

A study investigated the use of C19:0 PC in formulating lipid nanoparticles for targeted drug delivery systems. The results indicated that nanoparticles composed of C19:0 PC exhibited favorable biocompatibility and enhanced cellular uptake in cancer cells compared to conventional formulations . -

Oxidative Stress Response :

In vitro experiments demonstrated that C19:0 PC could influence the oxidative stress response in cells. The presence of this phospholipid altered the expression of genes involved in antioxidant defense mechanisms, suggesting a protective role against oxidative damage .

Research Findings

-

Phosphatidylcholine Quantification :

C19:0 PC has been utilized as an internal standard for quantifying phosphatidylcholine levels in biological samples, such as human synovial fluid . This application underscores its importance in clinical research. -

Impact on Lipid Metabolism :

Research indicates that phosphatidylcholines can affect lipid metabolism pathways by modulating key enzymes involved in fatty acid synthesis and degradation . While specific studies on C19:0 PC are still emerging, these findings highlight the potential metabolic implications of this compound.

特性

IUPAC Name |

[(2R)-2,3-di(nonadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXPNBSAXZBLEC-USYZEHPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H92NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,2-Dinonadecanoyl-sn-glycero-3-phosphocholine (PC(19:0/19:0)) serves as a recovery standard in this method []. Because it's not a naturally occurring phospholipid in soil microbes, its presence allows researchers to assess the efficiency of the entire extraction process, from initial lipid extraction to the final preparation of fatty acid methyl esters (FAMEs). By adding a known amount of PC(19:0/19:0) to the soil sample at the beginning, scientists can determine the percentage of the compound recovered after all the extraction and derivatization steps. This helps ensure the accuracy and reliability of the microbial biomass estimations based on PLFA analysis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。